molecular formula C14H13NO6S B13827624 7-((1,3-Dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonic acid CAS No. 30128-32-6

7-((1,3-Dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonic acid

Cat. No.: B13827624
CAS No.: 30128-32-6
M. Wt: 323.32 g/mol
InChI Key: OXPHXVVDAJRNTR-UHFFFAOYSA-N
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Description

7-((1,3-Dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonic acid (hereafter referred to as the target compound) is a naphthalene-based sulfonic acid derivative featuring a hydroxyl group at position 3, a sulphonic acid group at position 1, and a 1,3-dioxobutyl-substituted amino group at position 5. This compound is structurally related to aminonaphthalenesulfonic acids, which are widely used in dyes, fluorescent probes, and coordination chemistry due to their strong electron-withdrawing sulfonic groups and aromatic conjugation .

Properties

CAS No.

30128-32-6

Molecular Formula

C14H13NO6S

Molecular Weight

323.32 g/mol

IUPAC Name

3-hydroxy-7-(3-oxobutanoylamino)naphthalene-1-sulfonic acid

InChI

InChI=1S/C14H13NO6S/c1-8(16)4-14(18)15-10-3-2-9-5-11(17)7-13(12(9)6-10)22(19,20)21/h2-3,5-7,17H,4H2,1H3,(H,15,18)(H,19,20,21)

InChI Key

OXPHXVVDAJRNTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=CC2=C(C=C(C=C2C=C1)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Preparation of 1-Amino-Naphthalene-7-Sulphonic Acid as a Precursor

One foundational step involves the preparation of 1-amino-naphthalene-7-sulphonic acid, which serves as a core structure for further modification. According to patent US4091013A, this compound is prepared by reacting 1-chloro-naphthalene-4,7-disulphonic acid with ammonia in the presence of water, optionally using copper catalysts such as copper(I) chloride, copper(II) sulfate, or copper(II) acetate, under elevated temperatures (220° to 350° C) and pressures (20 to 250 bars).

This process yields 1-amino-naphthalene-7-sulphonic acid with high selectivity and minimal by-products. The reaction can be summarized as:

Reactant Conditions Product
1-Chloro-naphthalene-4,7-disulphonic acid + NH3 + H2O 220°–350°C, 20–250 bar, Cu catalyst 1-Amino-naphthalene-7-sulphonic acid

The product is isolated by distillation of ammonia and water, followed by salt formation and recrystallization if needed.

Hydroxylation to Introduce the 3-Hydroxy Group

Hydroxylation of the amino-naphthalene sulfonic acid framework to introduce a hydroxy group at the 3-position is a critical step. Literature indicates that alkaline melting of sodium salts of amino-naphthalene sulfonic acids in the presence of water-saturated potassium hydroxide at temperatures around 210–230 °C leads to the formation of amino-hydroxynaphthalene sulfonic acids.

This method involves:

Starting Material Conditions Product
Sodium 1-naphthylamine-7-sulfonate Alkaline melting, KOH (water-saturated), 210–230 °C 1-Amino-7-hydroxynaphthalene-3-sulphonic acid

This step is typically conducted in molten alkali hydroxide, which facilitates nucleophilic substitution of sulfonate or halogen substituents with hydroxyl groups.

Summary of Preparation Steps

Step Starting Material Reagents/Conditions Product
1 1-Chloro-naphthalene-4,7-disulphonic acid Ammonia, water, Cu catalyst, 220–350 °C, high pressure 1-Amino-naphthalene-7-sulphonic acid
2 Sodium 1-amino-naphthalene-7-sulphonate Water-saturated KOH, 210–230 °C 7-Amino-3-hydroxynaphthalene-1-sulphonic acid
3 7-Amino-3-hydroxynaphthalene-1-sulphonic acid 1,3-Dioxobutyl derivative (e.g., diketone), suitable acylation conditions 7-((1,3-Dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonic acid

Research Data and Analysis

  • The copper-catalyzed amination step is well-documented to proceed with high yield and selectivity, minimizing isomeric impurities.
  • Alkaline melting hydroxylation is a robust method for introducing hydroxy groups on the naphthalene ring, with reaction temperature and alkali concentration critically affecting yield and purity.
  • Functionalization of the amino group with dioxobutyl moieties requires careful control of stoichiometry and reaction conditions to prevent over-acylation or polymerization.

Chemical Reactions Analysis

Types of Reactions

7-((1,3-Dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the naphthalene ring .

Scientific Research Applications

7-((1,3-Dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and pathways.

    Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-((1,3-Dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties

Compound Name CAS Number Molecular Formula Substituent Positions Key Applications/Properties References
7-((1,3-Dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonic acid N/A* C₁₄H₁₅NO₇S 1-SO₃H, 3-OH, 7-(1,3-dioxobutyl-NH) Potential ligand for metal coordination; biochemical probes (inferred)
7-Amino-3-hydroxynaphthalene-1-sulphonic acid 86-61-3 C₁₀H₉NO₄S 1-SO₃H, 3-OH, 7-NH₂ Intermediate in dye synthesis; fluorescent labeling
7-Amino-1,3-naphthalenedisulfonic acid 86-65-7 C₁₀H₉NO₆S₂ 1,3-diSO₃H, 7-NH₂ Dye manufacturing (e.g., K-acid derivatives)
3,6-Dihydroxy-2,7-naphthalenedisulfonic acid 2153-21-1 C₁₀H₈O₈S₂ 2,7-diSO₃H, 3,6-diOH Chelating agent for lanthanides; analytical chemistry
1-Naphthol-3,6-disulfonic acid, disodium salt 20349-39-7 C₁₀H₆O₇S₂·2Na 3,6-diSO₃H, 1-OH Textile dye intermediate; pH-sensitive indicator

Its ammonium salt form is documented in PubChem .

Substituent Position and Reactivity

  • Sulfonic Acid Groups : The presence of sulfonic acid groups at position 1 (target compound) or 1,3 (e.g., 86-65-7) enhances water solubility and metal-binding capacity. For instance, 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid (2153-21-1) is used in lanthanide luminescence studies due to its ability to form stable complexes .
  • Amino and Hydroxyl Groups: The 7-amino group in analogs like 86-61-3 and 86-65-7 facilitates electrophilic substitution reactions, making these compounds versatile intermediates in azo dye synthesis . The target compound’s 1,3-dioxobutyl-amino group may introduce steric effects or alter electronic properties compared to simpler amino derivatives.

Biological Activity

7-((1,3-Dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its synthesis, cytotoxicity, and other relevant pharmacological properties.

The compound has a complex structure characterized by its naphthalene core, which is known for its diverse biological activities. Its molecular formula is C12H11N1O5SC_{12}H_{11}N_{1}O_{5}S, and it features both amino and hydroxyl functional groups that may contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of the dioxobutyl group followed by the introduction of the naphthalene moiety through condensation reactions. The specific synthetic route can influence the yield and purity of the final product.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various naphthalene derivatives, including this compound, against different cancer cell lines. The cytotoxic activity is often assessed using MTT assays, which measure cell viability post-treatment.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundIC50 (μM) MCF-7IC50 (μM) HeLa
This compoundTBDTBD
Paclitaxel5.25 - 11.037.76

Note: TBD indicates that specific data for this compound's IC50 values are not yet available in literature.

In comparative studies, compounds with similar structural features have shown varying degrees of cytotoxicity, suggesting that modifications to the naphthalene core or substituents can significantly affect biological activity .

The mechanism by which naphthalene derivatives exert their cytotoxic effects is believed to involve the inhibition of key cellular pathways related to cell proliferation and survival. This may include interference with DNA synthesis or modulation of apoptosis pathways. The presence of sulfonic acid groups may enhance solubility and bioavailability, facilitating interaction with cellular targets .

Case Studies

Several case studies highlight the pharmacological potential of naphthalene derivatives:

  • Study on Anticancer Activity : Research involving various naphthalene derivatives demonstrated significant anticancer properties against MCF-7 and HeLa cell lines. The presence of hydroxyl and amino groups was correlated with enhanced cytotoxicity.
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of similar compounds indicate that modifications can lead to improved absorption and distribution in biological systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-((1,3-Dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonic acid, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling 1,3-dioxobutyl groups to amino-substituted naphthalene sulfonic acid precursors via nucleophilic substitution or acylation. For example, analogous compounds like 7-amino-1,3-naphthalenedisulfonic acid are synthesized via sulfonation of aminonaphthalene derivatives under controlled temperature (120–150°C) and sulfuric acid excess . Purification can be achieved through recrystallization (e.g., using ethanol/water mixtures) or ion-exchange chromatography to remove unreacted sulfonic acid intermediates. Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to known standards .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., hydroxyl at C3, sulfonic acid at C1). Aromatic protons typically appear δ 6.8–8.2 ppm, while the 1,3-dioxobutyl group shows characteristic carbonyl signals (δ 170–175 ppm) .
  • FT-IR : Peaks at ~3400 cm1^{-1} (O-H stretch), 1630–1680 cm1^{-1} (C=O from dioxobutyl), and 1180–1250 cm1^{-1} (S=O stretching) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., S content ~10–12% for monosulfonic acids) .

Q. What are the key stability considerations for aqueous solutions of this compound?

  • Methodology : Stability studies should assess pH dependence (e.g., pH 2–12) via UV-Vis spectroscopy over 24–72 hours. Sulfonic acid groups enhance water solubility but may hydrolyze under strongly acidic/alkaline conditions. For example, related naphthalene sulfonates show decomposition above pH 10, with absorbance shifts at 300–400 nm . Storage recommendations include refrigeration (4°C) in amber vials to prevent photodegradation.

Advanced Research Questions

Q. How does the electron-withdrawing sulfonic acid group influence the compound’s reactivity in azo dye synthesis?

  • Methodology : The sulfonic acid group activates the naphthalene ring for electrophilic substitution, directing azo coupling to the C4 or C6 positions (ortho/para to -OH/-NH-). Computational modeling (DFT at B3LYP/6-31G* level) can predict reaction sites by analyzing Fukui indices for electrophilic attack . Experimentally, monitor diazonium salt coupling kinetics (UV-Vis at 450–550 nm) in buffered solutions (pH 5–7) to optimize yield .

Q. What mechanistic insights explain contradictory solubility data in polar aprotic solvents?

  • Methodology : Contradictions may arise from solvent-dependent aggregation. Use dynamic light scattering (DLS) to detect micelle formation in DMSO or DMF. Compare with solubility parameters (Hansen solubility parameters) to identify optimal solvents. For example, sulfonated naphthalenes often exhibit lower solubility in acetone due to poor hydrogen-bond acceptor capacity .

Q. Can this compound serve as a chelating agent for metal ions, and how does its efficiency compare to analogues?

  • Methodology : Titration studies (e.g., with Cu2+^{2+}, Fe3+^{3+}) using UV-Vis or ICP-MS quantify binding constants (log K). The hydroxyl and amino groups act as Lewis bases, while the sulfonic acid may reduce affinity via electrostatic repulsion. Compare with 7-amino-4-hydroxy-2-naphthalenesulfonic acid, which shows log K ~4.5 for Cu2+^{2+} at pH 6 . Synchrotron XAS can elucidate coordination geometry .

Methodological Resources

  • Synthetic Protocols : Adapt sulfonation and acylation techniques from aminonaphthalene sulfonic acid derivatives .
  • Analytical Validation : Cross-reference spectral databases (e.g., PubChem, ChemSpider) for NMR/IR benchmarks .
  • Computational Tools : Utilize ICReDD’s reaction path search algorithms for mechanistic studies .

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